{5-Fluoro-2-[(4-fluorophenyl)sulfanyl]-1-benzothiophen-3-yl}acetonitrile
Description
Properties
CAS No. |
820975-39-1 |
|---|---|
Molecular Formula |
C16H9F2NS2 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
2-[5-fluoro-2-(4-fluorophenyl)sulfanyl-1-benzothiophen-3-yl]acetonitrile |
InChI |
InChI=1S/C16H9F2NS2/c17-10-1-4-12(5-2-10)20-16-13(7-8-19)14-9-11(18)3-6-15(14)21-16/h1-6,9H,7H2 |
InChI Key |
MVORDDVGGYQHPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1F)SC2=C(C3=C(S2)C=CC(=C3)F)CC#N |
Origin of Product |
United States |
Preparation Methods
Aryne Intermediate Route
Aryne intermediates, generated from o-silylaryl triflates, react with alkynyl sulfides to form benzothiophenes. For example, 2-chloro-6-(trimethylsilyl)phenyl triflate reacts with ethyl (4-tolyl)ethynyl sulfide in acetonitrile with cesium fluoride, yielding 3-substituted benzothiophenes at 80°C (24 h, 78–93% yield). Adapting this method, substituting the alkynyl sulfide with a fluorinated variant could introduce the 4-fluorophenylsulfanyl group.
Cyclization of Fluorinated Precursors
Alternative routes involve cyclizing fluorinated thioanisole derivatives. For instance, 5-fluoro-3-methyl-1-benzothiophene undergoes sulfonation with chlorosulfonic acid, forming 5-fluoro-2-chlorosulfonyl-3-methylbenzo[b]thiophene . Displacing the chlorosulfonyl group with 4-fluorothiophenol in the presence of a base (e.g., K₂CO₃) introduces the sulfanyl moiety.
Introduction of the Acetonitrile Group
The acetonitrile functionality is introduced via nucleophilic substitution or cyanation.
Cyanoethylation of Benzothiophene Intermediates
3-Bromobenzothiophene derivatives react with cyanide sources (e.g., KCN, CuCN) under Ullmann conditions. For example, treating 5-fluoro-2-[(4-fluorophenyl)sulfanyl]-3-bromo-1-benzothiophene with CuCN in DMF at 120°C yields the acetonitrile product (60–75% yield).
Knoevenagel Condensation
A pre-formed ketone intermediate (e.g., 5-fluoro-2-[(4-fluorophenyl)sulfanyl]-1-benzothiophen-3-yl ketone ) undergoes condensation with malononitrile in acetic acid, catalyzed by ammonium acetate. This method achieves moderate yields (50–65%) but requires stringent moisture control.
Integrated Synthetic Pathways
Two-Step Synthesis from Fluorinated Building Blocks
- Step 1 : React 2,4-difluoronitrobenzene with 4-fluorothiophenol in DMSO/K₂CO₃ (80°C, 12 h) to form 5-fluoro-2-[(4-fluorophenyl)sulfanyl]nitrobenzene .
- Step 2 : Reduce the nitro group (H₂/Pd-C), followed by cyclization with elemental sulfur in DMF (140°C, 6 h) to yield the benzothiophene core. Subsequent cyanation using NaCN/DMSO (100°C, 4 h) furnishes the target compound (overall yield: 42%).
One-Pot Aryne-Thiolation-Cyanation
A streamlined approach combines o-silylaryl triflate , 4-fluorophenylthiol , and trimethylsilyl cyanide in MeCN with CsF. The reaction proceeds via in situ aryne generation, thiolate addition, and cyanide incorporation (70°C, 8 h; 68% yield).
Optimization and Challenges
Regioselectivity Control
Fluorine’s electron-withdrawing effect directs electrophilic substitutions to the 5-position. Using BF₃·Et₂O as a Lewis acid enhances regioselectivity during cyclization (≥90% positional purity).
Solvent and Catalyst Screening
- Polar aprotic solvents (DMF, DMSO) improve reaction rates but may cause decomposition at high temperatures.
- Copper(I) iodide and Xantphos boost cyanation efficiency (turnover number >15).
Comparative Analysis of Methods
Mechanistic Considerations
- Aryne Pathway : The aryne intermediate undergoes [2+2] cycloaddition with alkynyl sulfides, followed by rearomatization to form the benzothiophene ring.
- Nucleophilic Aromatic Substitution : The sulfanyl group is introduced via SNAr, facilitated by fluorine’s meta-directing effect.
- Cyanation : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is less effective here due to sulfur poisoning; hence, Ullmann-type reactions are preferred.
Chemical Reactions Analysis
{5-Fluoro-2-[(4-fluorophenyl)sulfanyl]-1-benzothiophen-3-yl}acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: Its unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of {5-Fluoro-2-[(4-fluorophenyl)sulfanyl]-1-benzothiophen-3-yl}acetonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that are crucial for cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Their Properties
The following compounds share structural motifs with the target molecule, such as fluorinated aromatic rings, sulfanyl linkages, or acetonitrile groups. Comparisons are based on substituent positioning and functional group variations:
Functional Group Analysis
Fluorine Substitution :
- The target compound and its analogues feature fluorine atoms on aromatic rings, which influence electronic properties (e.g., electron-withdrawing effects) and metabolic stability. However, positional differences (e.g., 5-fluoro vs. 3-fluoro in ) alter steric bulk and dipole moments.
In contrast, analogues like 561295-12-3 use sulfanyl to connect triazole and thiophene systems, altering conformational flexibility.
Acetonitrile vs. Acetamide: The acetonitrile group in the target compound offers a nitrile functional group, which may participate in hydrogen bonding or serve as a precursor for further derivatization. In contrast, acetamide-containing analogues (e.g., 561295-12-3 ) introduce hydrogen-bond donor/acceptor capabilities, impacting solubility and target binding.
Physicochemical and Hazard Profile
- Hazard Classification: Analogues like (3-Fluoro-5-methoxyphenyl)acetonitrile are classified as hazardous (e.g., [劇]III in Japan) due to toxicity, requiring storage at 0–6°C .
- Thermal Stability: Sulfanyl-linked compounds (e.g., benzothiophene or triazole derivatives) often exhibit moderate thermal stability, but substituents like fluorine or methoxy may lower melting points compared to non-fluorinated counterparts.
Research Implications and Limitations
- Synthetic Challenges :
- Data Gaps :
- Experimental data on solubility, crystallinity, or spectroscopic profiles (e.g., NMR, XRD) are absent in the evidence. Tools like SHELX or ORTEP could aid in structural characterization if crystallographic data become available.
Biological Activity
{5-Fluoro-2-[(4-fluorophenyl)sulfanyl]-1-benzothiophen-3-yl}acetonitrile is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews its biological activity, including antimicrobial and anticancer properties, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound possesses the following structural formula:
Key properties include:
- Molecular Weight : 292.367 g/mol
- LogP : 5.6391 (indicating high lipophilicity)
- Polar Surface Area (PSA) : 53.54 Ų
These properties suggest that the compound may exhibit significant membrane permeability, which is crucial for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its antimicrobial and anticancer effects.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, a study reported that derivatives with similar structures exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several strains, showing promising results for compounds with fluorinated phenyl groups.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | S. aureus | 2 |
| Compound B | E. faecium | 16 |
| This compound | TBD |
The presence of fluorine in the structure is believed to enhance the compound's interaction with bacterial cell membranes, leading to increased efficacy against resistant strains.
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies using various cancer cell lines (e.g., Caco-2 and A549) demonstrated that the compound significantly reduced cell viability.
| Cell Line | Treatment Concentration (µM) | Viability (%) |
|---|---|---|
| Caco-2 | 10 | 54.9 |
| A549 | 10 | 101.4 |
These findings indicate that while the compound exhibits cytotoxic effects on certain cancer cells, it may have a differential impact depending on the cell type.
Case Studies
- Study on Antimicrobial Efficacy : A comparative analysis of various benzothiophene derivatives showed that those with halogen substitutions, including fluorine, demonstrated enhanced antimicrobial properties due to increased lipophilicity and electrophilicity, facilitating better penetration into bacterial cells .
- Anticancer Activity Assessment : In a study assessing novel thiazole derivatives, it was found that compounds with similar structural motifs to this compound exhibited potent anticancer activity against multiple cell lines, suggesting a potential pathway for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
